4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
The synthesis of 3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.
Formation of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur and other reagents to form the fused thiadiazole ring.
Substitution reactions:
Quinolyl group attachment: The final step involves the attachment of the quinolyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or quinolyl rings, using reagents like alkyl halides or aryl halides.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach various functional groups to the quinolyl moiety.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar compounds to 3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall biological activity. Examples include:
Dichloroanilines: Compounds with dichlorophenyl groups, used in the production of dyes and herbicides.
Benzylamines: Organic compounds with benzyl groups attached to amine functional groups, used in pharmaceuticals.
The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-[2-(4-METHOXYPHENYL)-4-QUINOLYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H15Cl2N5OS |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)quinolin-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H15Cl2N5OS/c1-33-16-9-6-14(7-10-16)22-13-19(17-4-2-3-5-21(17)28-22)24-31-32-23(29-30-25(32)34-24)18-11-8-15(26)12-20(18)27/h2-13H,1H3 |
InChI Key |
VMHAQZXQHOEVBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.